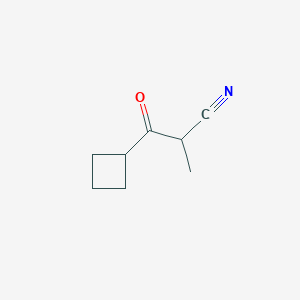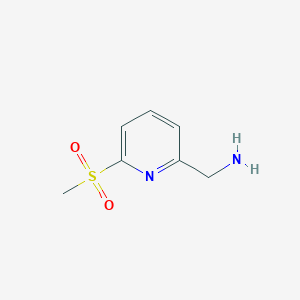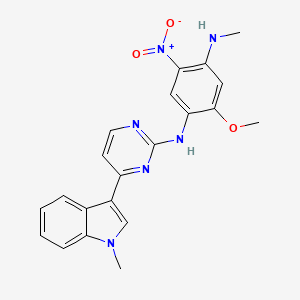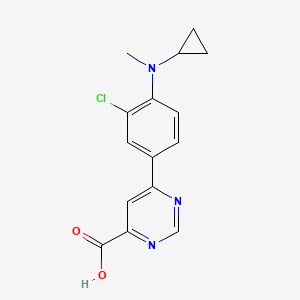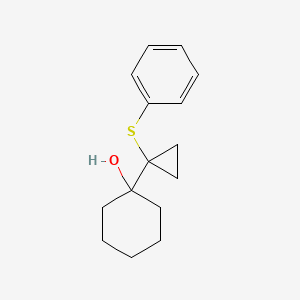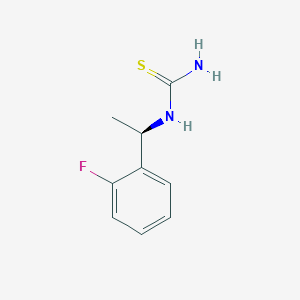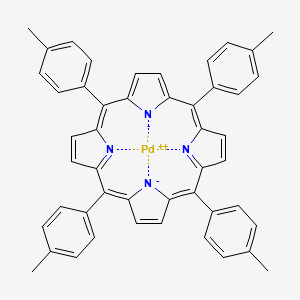
(meso-Tetra-p-tolylporphinato)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(meso-Tetra-p-tolylporphinato)palladium is a coordination complex that features a palladium ion coordinated to a porphyrin ligand The porphyrin ligand in this compound is substituted with four p-tolyl groups at the meso positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (meso-Tetra-p-tolylporphinato)palladium typically involves the reaction of palladium salts with meso-tetra-p-tolylporphyrin. One common method is the reaction of meso-tetra-p-tolylporphyrin with palladium(II) acetate in a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(meso-Tetra-p-tolylporphinato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the palladium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents or additional ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes. Substitution reactions result in new palladium complexes with different ligands .
Aplicaciones Científicas De Investigación
(meso-Tetra-p-tolylporphinato)palladium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and other biological molecules
Mecanismo De Acción
The mechanism by which (meso-Tetra-p-tolylporphinato)palladium exerts its effects involves coordination to target molecules. In catalysis, the palladium center facilitates the formation and breaking of chemical bonds. In biological applications, the compound can interact with DNA through intercalation or coordination to nucleobases, disrupting cellular processes and potentially leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- meso-Tetraphenylporphinato)palladium
- meso-Tetra-(4-pyridyl)porphyrin/palladium
Uniqueness
(meso-Tetra-p-tolylporphinato)palladium is unique due to the presence of p-tolyl groups, which can influence its electronic properties and reactivity. Compared to meso-tetraphenylporphinato)palladium, the p-tolyl substituents can provide different steric and electronic environments, potentially leading to variations in catalytic activity and biological interactions .
Propiedades
Fórmula molecular |
C48H36N4Pd |
|---|---|
Peso molecular |
775.2 g/mol |
Nombre IUPAC |
palladium(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Pd/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
UHMQZKBGNWKLQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


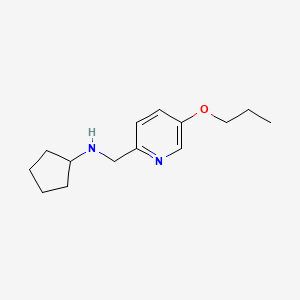
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
![2-ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B15245417.png)
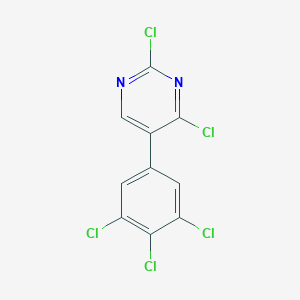
![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
